O-(4-Isopropylbenzyl)hydroxylamine
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Overview
Description
O-(4-Isopropylbenzyl)hydroxylamine is an organic compound with the molecular formula C10H15NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-isopropylbenzyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(4-Isopropylbenzyl)hydroxylamine can be synthesized through the alkylation of hydroxylamine with 4-isopropylbenzyl halides. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the hydroxylamine, followed by the addition of the 4-isopropylbenzyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
O-(4-Isopropylbenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives
Scientific Research Applications
O-(4-Isopropylbenzyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-N bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism by which O-(4-Isopropylbenzyl)hydroxylamine exerts its effects involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C-N bonds through nucleophilic substitution reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on organic molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- O-Benzoylhydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
O-(4-Isopropylbenzyl)hydroxylamine is unique due to the presence of the 4-isopropylbenzyl group, which imparts specific steric and electronic properties. This makes it particularly useful in selective aminating reactions and in the synthesis of compounds with specific structural requirements .
Biological Activity
O-(4-Isopropylbenzyl)hydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
This compound is classified as an O-substituted hydroxylamine. Its structure includes a hydroxylamine functional group (-NHOH) attached to a 4-isopropylbenzyl moiety. This configuration allows it to act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen (C-N) bonds through nucleophilic substitution reactions.
The compound's unique properties stem from the steric and electronic effects of the isopropyl group, which can influence its interactions with biological targets. Specifically, this compound has been investigated for its inhibitory effects on indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune regulation and cancer progression .
Antitumor Activity
Research indicates that this compound may enhance anti-tumor immunity by inhibiting IDO1 activity. IDO1 plays a critical role in tumor immune evasion by degrading tryptophan, thus suppressing T cell activity. Inhibition of this enzyme can potentially restore T cell function and promote anti-tumor responses .
A study exploring structure-activity relationships (SAR) found that specific substitutions on the aromatic ring significantly affect the compound's potency as an IDO1 inhibitor. For instance, halogen substitutions at certain positions on the ring have been shown to enhance inhibitory activity .
Case Study: IDO1 Inhibition
In a comparative study of various hydroxylamines, O-benzylhydroxylamine was identified as a potent inhibitor of IDO1 with sub-micromolar activity. The research highlighted that modifications to the structure could lead to significant improvements in inhibitory potency. This finding underscores the importance of molecular design in developing effective IDO1 inhibitors .
Compound Name | Structure Type | Key Findings |
---|---|---|
O-benzylhydroxylamine | Hydroxylamine derivative | Potent IDO1 inhibitor; sub-micromolar potency |
This compound | Hydroxylamine derivative | Potential IDO1 inhibitor; structural modifications enhance activity |
Applications in Medicinal Chemistry
The ability of this compound to act as an electrophilic aminating agent makes it valuable in organic synthesis and drug development. Its potential applications include:
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
O-[(4-propan-2-ylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8H,7,11H2,1-2H3 |
InChI Key |
WXJYYFFOSSNXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CON |
Origin of Product |
United States |
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